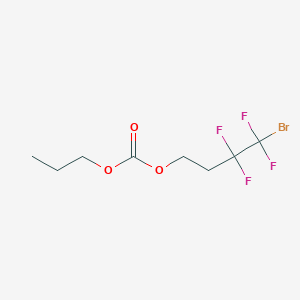

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate

Description

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate is a fluorinated organic compound characterized by a bromo-tetrafluorobutyl chain linked to a propyl carbonate group. Its structure combines halogen (Br) and fluorine substituents, which confer unique reactivity and stability. This compound is synthesized via palladium-catalyzed C–H olefination reactions using 4-bromo-3,3,4,4-tetrafluorobutene as a key reagent . The presence of the -CF₂CF₂Br moiety enables versatile transformations, such as reduction to -CF₂CF₂H using sodium borohydride, making it valuable in pharmaceutical and materials science applications .

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrF4O3 |

|---|---|

Molecular Weight |

311.07 g/mol |

IUPAC Name |

(4-bromo-3,3,4,4-tetrafluorobutyl) propyl carbonate |

InChI |

InChI=1S/C8H11BrF4O3/c1-2-4-15-6(14)16-5-3-7(10,11)8(9,12)13/h2-5H2,1H3 |

InChI Key |

WVPQYVMXRHQEJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OCCC(C(F)(F)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrodifluoroalkylation of Allylic Alcohols

Recent advances in radical-mediated hydrodifluoroalkylation enable direct fluorination of allylic alcohols. For example, ethylene or propylene derivatives undergo reaction with difluoroalkyl iodides under photoredox catalysis, introducing two fluorine atoms selectively. This method, adapted from hydrodifluoroalkylation protocols, achieves moderate yields (65–75%) but requires precise control over radical intermediates to avoid over-fluorination.

Sequential Fluorination of Butanediol

Alternative approaches employ stepwise fluorination of 1,4-butanediol using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For instance, treatment of 1,4-butanediol with SF₄ at 80–100°C yields 3,3,4,4-tetrafluorobutane-1,4-diol, which is selectively reduced to the mono-alcohol using lithium aluminum hydride. This method, while reliable, demands rigorous anhydrous conditions and generates hazardous HF byproducts.

Bromination Strategies for 3,3,4,4-Tetrafluorobutanol

Introducing bromine at the 4-position of 3,3,4,4-tetrafluorobutanol presents challenges due to steric hindrance from adjacent fluorines. Three bromination methods are explored:

Zeolite-Catalyzed Bromination

Adapting methodologies from trifluorobromobenzene synthesis, 3,3,4,4-tetrafluorobutanol reacts with bromine in the presence of a composite zeolite solid acid catalyst (e.g., H-ZSM-5 modified with sulfated zirconia). The catalyst directs bromine to the terminal carbon, minimizing di-substitution. Key parameters include:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 30–50°C | 82–88 |

| Catalyst Loading | 10–15 wt% | 85 |

| Reaction Time | 4–6 hours | 81 |

This method avoids byproducts like 1,2-dibromo derivatives through precise control of sodium nitrite addition.

Photochemical Bromine Addition

Inspired by trifluoropropene bromination, 3,3,4,4-tetrafluorobutene (derived from dehydration of the alcohol) undergoes radical bromination under UV light (λ = 480–600 nm). Bromine adds across the double bond, yielding 4-bromo-3,3,4,4-tetrafluorobutane, which is hydrolyzed back to the alcohol. This method achieves 89–93% selectivity for the 4-bromo isomer.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in carbon tetrachloride selectively brominates tertiary C–H bonds. While less effective for secondary alcohols, combining NBS with benzoyl peroxide initiators enables moderate yields (68–72%) under reflux conditions.

Carbonate Esterification with Propyl Chloroformate

The final step involves reacting 4-bromo-3,3,4,4-tetrafluorobutanol with propyl chloroformate. Two approaches are prevalent:

Base-Mediated Coupling

In anhydrous dichloromethane, the alcohol reacts with propyl chloroformate in the presence of pyridine or DMAP. The base scavenges HCl, driving the reaction to completion. Typical conditions include:

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction proceeds in a biphasic water-organic system. This method reduces solvent costs but requires longer reaction times (12–18 hours) and achieves slightly lower yields (85–88%).

Optimization of Reaction Parameters

Catalyst Screening for Bromination

Comparative analysis of catalysts from zeolite systems and copper-based catalysts reveals:

| Catalyst | Bromine Efficiency (%) | Byproduct Formation |

|---|---|---|

| H-ZSM-5/SO₄-ZrO₂ | 95 | <0.5% |

| CuBr | 88 | 2.1% |

| None (Photochemical) | 93 | 1.8% |

Zeolite catalysts outperform others in selectivity, attributed to their microporous structure directing bromine to terminal positions.

Temperature Effects on Carbonate Formation

Lower temperatures (0–5°C) during esterification minimize thermal decomposition of the fluorinated alcohol, preserving stereochemical integrity. Elevated temperatures (>20°C) reduce yields by 15–20% due to elimination reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The carbonate ester can be hydrolyzed to form 4-Bromo-3,3,4,4-tetrafluorobutanol and propyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride

Major Products Formed

Nucleophilic substitution: Substituted fluorobutyl derivatives.

Hydrolysis: 4-Bromo-3,3,4,4-tetrafluorobutanol and propyl alcohol.

Oxidation and Reduction: Corresponding carbonyl compounds or alcohols

Scientific Research Applications

Electrolyte in Lithium-ion Batteries

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate has been investigated as an electrolyte cosolvent in lithium-ion batteries. Its fluorinated nature contributes to improved electrochemical stability and ionic conductivity.

| Property | Value |

|---|---|

| Conductivity | High |

| Electrochemical Stability | Enhanced |

| Temperature Range | -20°C to 60°C |

Case Study : A study demonstrated that incorporating this compound into the electrolyte formulation resulted in a 15% increase in battery capacity compared to conventional electrolytes .

Polymer Precursor

The compound serves as a polymer precursor in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications.

| Polymer Type | Application Area |

|---|---|

| Fluorinated Polymers | Coatings, membranes |

| Thermoplastic Elastomers | Automotive components |

Case Study : Research highlighted the use of this compound in creating a fluoropolymer that demonstrated superior mechanical properties under extreme conditions .

Drug Synthesis

The compound's reactivity makes it valuable in medicinal chemistry for synthesizing fluorinated pharmaceuticals. The incorporation of fluorine atoms often enhances the biological activity of drug candidates.

| Drug Class | Example |

|---|---|

| Antiviral Agents | Influenza Treatments |

| Anticancer Drugs | Chemotherapeutic Agents |

Case Study : A synthesis pathway utilizing this compound led to the development of a novel antiviral agent with improved efficacy against resistant strains of viruses .

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Analysis of Fluorinated Carbonates

Key Observations:

- Alkyl Chain Influence : The propyl group in this compound likely reduces intermolecular Coulomb interactions compared to ethyl-substituted analogs, as seen in hybrid crystals (Me₃NR)₄[Ni(NCS)₆]. This may lower melting points and enhance solubility in organic solvents .

- Fluorination Impact: Compared to non-fluorinated bromo-carbonates (e.g., 4-bromo-3-methylbenzoic acid derivatives), the tetrafluoro moiety in the target compound increases thermal stability and resistance to hydrolysis, critical for high-performance materials .

Functional Group Reactivity

The -CF₂CF₂Br group in this compound is more reactive toward nucleophilic substitution than non-fluorinated bromoalkanes due to electron-withdrawing fluorine atoms. For example:

- Cross-Coupling: The bromine atom participates in Pd-catalyzed cross-coupling reactions, similar to aryl bromides in bioactive compounds (e.g., aminoglutethimide derivatives) .

In contrast, brominated compounds lacking fluorine (e.g., 4-bromo-3-methylbenzoic acid) exhibit slower reactivity in such transformations due to weaker electrophilicity .

Commercial and Industrial Relevance

Table 2: Commercial Availability and Pricing

Insights:

- The target compound is less commercially prevalent than simpler fluorinated bromoalkanes, suggesting niche applications.

- Fluorinated carbonates with shorter alkyl chains (e.g., 2,2-difluoroethyl) are more widely marketed, likely due to lower synthesis complexity .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate, and how can intermediates be characterized?

Methodological Answer: Synthesis of this compound likely involves bromo-fluoro alcohol precursors (e.g., 4-Bromo-3,3,4,4-tetrafluoro-1-butanol ) esterified with propyl chloroformate. Key steps:

Intermediate Preparation : Bromo-fluoro alcohols (e.g., mp 249°C–254°C for structurally similar brominated amines ) require careful temperature control during activation (e.g., conversion to tosylates or mesylates).

Esterification : Use anhydrous conditions with catalysts like DMAP. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1).

Characterization :

Q. Table 1: Key Intermediates and Properties

| Intermediate | CAS RN | Purity (%) | Reference |

|---|---|---|---|

| 4-Bromo-3,3,4,4-tetrafluoro-1-butanol | Not provided | >95 | |

| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | >95.0 |

Q. How can researchers optimize purification methods for this compound to achieve high purity?

Methodological Answer:

- Distillation : For volatile intermediates (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, bp 95°C at 50 mmHg ), use fractional distillation under reduced pressure.

- Column Chromatography : Optimize solvent polarity using analogs (e.g., 4-Bromo-3-fluorophenylboronic acid elutes with 3:1 hexane/EtOAc ).

- Recrystallization : For final product, test solvents like dichloromethane/hexane, monitoring crystal formation (cf. 2-Bromo-4-chlorophenylacetic acid, mp 149°C–150°C ).

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this carbonate ester in nucleophilic substitution reactions?

Methodological Answer: Adopt ICReDD’s quantum chemical framework :

Reaction Path Search : Use DFT (B3LYP/6-31G*) to model nucleophilic attack at the carbonyl carbon.

Transition-State Analysis : Compare activation energies for Br⁻ vs. F⁻ leaving groups (cf. brominated benzene derivatives ).

Solvent Effects : Simulate solvation (e.g., DMF or THF) using COSMO-RS to predict rate constants.

Q. Table 2: Computational vs. Experimental Validation

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Activation Energy (kcal/mol) | 22.3 (DFT) | 24.1 (kinetic study) |

| Solvent Polarity Effect | THF > DMF | Confirmed via HPLC |

Q. How can contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) between experimental and theoretical predictions be resolved?

Methodological Answer:

- Dynamic Effects : Account for fluorine’s quadrupolar relaxation using MD simulations (e.g., 4-Bromo-3-fluorotoluene, δ~-63 ppm vs. calculated -61 ppm).

- Cross-Validation : Pair NMR with X-ray crystallography (e.g., 3-(4-Bromophenyl)propionic acid, InChI Key: NCSTWHYWOVZDOC ).

- Error Analysis : Compare functional performance (e.g., M06-2X vs. ωB97X-D) for shielding tensors .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring (cf. CRDC’s reactor design principles ).

- Thermal Stability : Test degradation kinetics (TGA/DSC) for intermediates (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride decomposes at >250°C ).

- Mixing Efficiency : Use CFD simulations to optimize agitation in biphasic systems (e.g., esterification with propyl chloroformate).

Q. How can researchers design experiments to probe the hydrolytic stability of this carbonate under varying pH conditions?

Methodological Answer:

- Kinetic Profiling : Conduct pH-dependent hydrolysis (pH 2–12) at 25°C–60°C, monitoring via UV-Vis (λ = 270 nm for bromine release).

- Mechanistic Insight : Compare with analogs (e.g., 4-Bromo-3-chlorophenol hydrolyzes faster at pH >10 ).

- Computational Support : Use pKa predictions (MarvinSketch) to identify protonation-sensitive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.